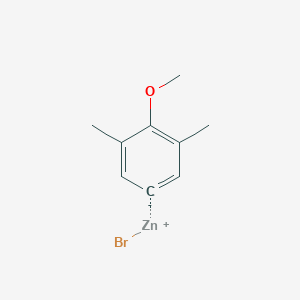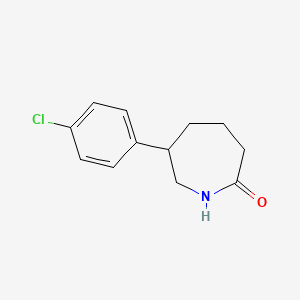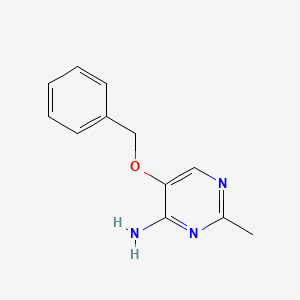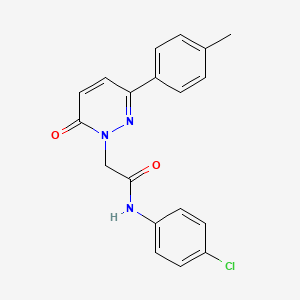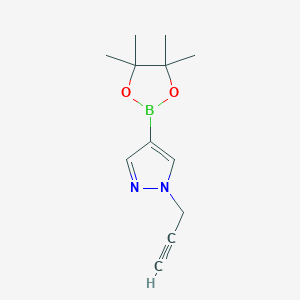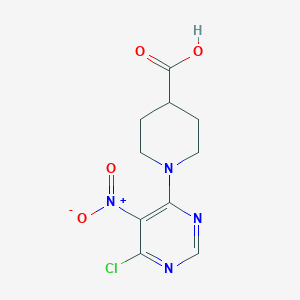![molecular formula C11H7BrN2S B14878941 8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14878941.png)
8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom at the 8th position and a thiophene ring at the 2nd position of the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with α-haloketones under acidic conditions.
Bromination: The imidazo[1,2-a]pyridine core is then brominated at the 8th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Thiophene Substitution: The final step involves the introduction of the thiophene ring at the 2nd position. This can be done via a Suzuki-Miyaura coupling reaction using a thiophene boronic acid derivative and a palladium catalyst.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for thiophene reduction.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiophenes.
Scientific Research Applications
8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It can interact with cellular receptors, altering their conformation and affecting signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which affects its reactivity and biological activity.
8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
8-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine: Contains a furan ring instead of thiophene, which influences its electronic properties and reactivity.
Uniqueness
8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H7BrN2S |
|---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
8-bromo-2-thiophen-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7BrN2S/c12-8-3-1-5-14-7-9(13-11(8)14)10-4-2-6-15-10/h1-7H |
InChI Key |
UROGBVPPQKMIQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B14878858.png)
![2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one](/img/structure/B14878862.png)
